molecular formula C8H14N2 B2909321 Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine CAS No. 2384790-93-4

Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine

Cat. No.: B2909321
CAS No.: 2384790-93-4
M. Wt: 138.214
InChI Key: IOYGAOWQAVWORD-UHFFFAOYSA-N
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Biochemical Analysis

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Biochemical Properties

It has been identified as an antioxidative agent in a strain of Streptomyces , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in oxidative stress responses.

Cellular Effects

Given its antioxidative properties , it may influence cell function by mitigating oxidative stress, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an antioxidative agent , it may exert its effects at the molecular level by scavenging reactive oxygen species, thereby preventing oxidative damage to biomolecules.

Preparation Methods

The synthesis of hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), yields the desired compound .

Chemical Reactions Analysis

Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives. Similar compounds include:

The uniqueness of this compound lies in its broad spectrum of biological activities and its potential as a therapeutic agent for autoimmune diseases .

Properties

IUPAC Name

3,6-diazatricyclo[6.1.1.01,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-10-5-7-3-8(10,4-7)6-9-1/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYGAOWQAVWORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3CC2(C3)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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